2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide
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Overview
Description
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide typically involves multi-step organic reactions. The starting materials often include isoxazole derivatives and thiazole precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the thiazolopyrimidine core through cyclization of appropriate intermediates.
Amidation Reactions: Introduction of the carboxamide group via amidation reactions using suitable amines and carboxylic acid derivatives.
Methylation: Incorporation of the methyl group on the isoxazole ring through methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This often includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to specific receptors to modulate their activity.
Signal Transduction: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in the thiazolopyrimidine class.
Isoxazole Derivatives: Compounds with similar isoxazole structures.
Carboxamide Compounds: Compounds with carboxamide functional groups.
Uniqueness
2,3-Dihydro-N-(5-methyl-3-isoxazolyl)-5-oxo-5H-thiazolo(3,2-a)pyrimidine-6-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
93501-48-5 |
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Molecular Formula |
C11H10N4O3S |
Molecular Weight |
278.29 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C11H10N4O3S/c1-6-4-8(14-18-6)13-9(16)7-5-12-11-15(10(7)17)2-3-19-11/h4-5H,2-3H2,1H3,(H,13,14,16) |
InChI Key |
UXMYPWGHEWHLLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Origin of Product |
United States |
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